4-(Difluoromethyl)-2-fluorophenol
Overview
Description
4-(Difluoromethyl)-2-fluorophenol is an organofluorine compound characterized by the presence of both difluoromethyl and fluorophenol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluorophenol typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . Additionally, difluoromethylation of C(sp²)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using novel non-ozone depleting difluorocarbene reagents. These methods streamline access to molecules of pharmaceutical relevance and generate interest in process chemistry .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF₂H for the formation of X–CF₂H bonds, and various metal catalysts for difluoromethylation . Reaction conditions often involve the use of solvents like MeCN and bases such as KOH .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution reactions can yield a variety of substituted phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
4-(Difluoromethyl)-2-fluorophenol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluorophenol involves its ability to act as a hydrogen-bond donor due to the presence of the CF₂H group. This group is better at hydrogen bonding than its methylated analogues, making the compound effective in various biochemical interactions . The molecular targets and pathways involved include interactions with proteins and enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,4-Difluorophenol: Contains two fluorine atoms on the phenol ring but lacks the difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-2-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct physicochemical properties. These properties include enhanced hydrogen bonding and increased lipophilicity, making it more effective in certain applications compared to its analogues .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZBIFOQKVCDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300907 | |
Record name | 4-(Difluoromethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214333-89-7 | |
Record name | 4-(Difluoromethyl)-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214333-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.